3-Methyl-3-phenylcyclopentan-1-one
CAS No.: 53750-06-4
VCID: VC7811586
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-Methyl-3-phenylcyclopentan-1-one is a synthetic organic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound is typically synthesized through palladium-catalyzed reactions involving the conjugate addition of phenylboronic acid to cyclopentenones. The following sections will delve into the synthesis, properties, and applications of this compound, providing a comprehensive overview based on available research findings. Synthesis of 3-Methyl-3-phenylcyclopentan-1-oneThe synthesis of 3-Methyl-3-phenylcyclopentan-1-one often involves the use of palladium catalysts in conjunction with phenylboronic acid. A common method involves the reaction of 3-methylcyclopent-2-en-1-one with phenylboronic acid in the presence of a palladium catalyst, such as Pd(OAc) or Pd(TFA), and a ligand like 2,2'-bipyridine . Synthesis Conditions
Spectroscopic Data
Applications and Future DirectionsWhile specific applications of 3-Methyl-3-phenylcyclopentan-1-one are not widely documented, compounds with similar structures are often explored in pharmaceutical and materials science contexts. The synthesis and characterization of such compounds contribute to the broader understanding of organic chemistry principles and can lead to the development of new materials or drugs. |
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CAS No. | 53750-06-4 | ||||||||||||||||||||
Product Name | 3-Methyl-3-phenylcyclopentan-1-one | ||||||||||||||||||||
Molecular Formula | C12H14O | ||||||||||||||||||||
Molecular Weight | 174.24 g/mol | ||||||||||||||||||||
IUPAC Name | 3-methyl-3-phenylcyclopentan-1-one | ||||||||||||||||||||
Standard InChI | InChI=1S/C12H14O/c1-12(8-7-11(13)9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | ||||||||||||||||||||
Standard InChIKey | RGOAWKBPBSKZML-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CC1(CCC(=O)C1)C2=CC=CC=C2 | ||||||||||||||||||||
Canonical SMILES | CC1(CCC(=O)C1)C2=CC=CC=C2 | ||||||||||||||||||||
PubChem Compound | 10080866 | ||||||||||||||||||||
Last Modified | Apr 15 2024 |
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